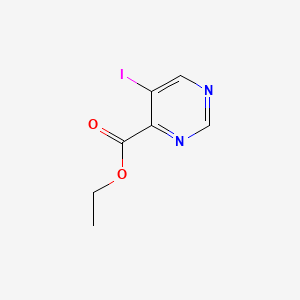
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride, also known as 1-amino-2-indanone hydrochloride, is a synthetic organic compound that has become increasingly important in recent years due to its various applications in the field of chemical synthesis and medicinal research. This compound is a derivative of indanone, an aromatic hydrocarbon, and has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic molecules. Additionally, this paper will provide a list of potential future directions for research related to this compound.
科学的研究の応用
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride is widely used in the fields of pharmaceuticals, agrochemicals, and other organic molecules. This compound has been used as a starting material for the synthesis of various drugs and agrochemicals, including antibiotics, antifungal agents, and insecticides. Additionally, (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride has been used to synthesize a number of organic molecules, such as dyes, pigments, and flavorings. This compound has also been used in the synthesis of a number of polymers, including polyurethanes and polyesters.
作用機序
The mechanism of action of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride is not fully understood, however, it is believed that the compound acts as a proton donor in certain reactions, allowing for the formation of new bonds. Additionally, this compound can act as a nucleophile in certain reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride have not been extensively studied, however, it is believed that the compound may have some effects on the body. In particular, this compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride has been found to have some effects on the central nervous system, such as an increase in dopamine levels.
実験室実験の利点と制限
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride has a number of advantages when used in laboratory experiments. This compound is relatively easy to synthesize and is commercially available. Additionally, the compound is relatively stable and can be stored at room temperature. However, this compound is also limited in its use in laboratory experiments due to its potential toxicity.
将来の方向性
Given the increasing importance of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride in the fields of pharmaceuticals, agrochemicals, and other organic molecules, there are a number of potential future directions for research related to this compound. These include further studies into its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, further research into the synthesis of this compound and its use in the synthesis of various molecules could be beneficial. Finally, research into potential applications of this compound in the fields of medicine and agriculture could also be beneficial.
合成法
The synthesis of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride is relatively straightforward and can be achieved through a few different methods. The most common method is the reaction of indanone with hydrochloric acid in the presence of an acid catalyst. This reaction is typically carried out at room temperature and yields a white to off-white crystalline solid. Additionally, (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride can be synthesized through the reaction of indanone with ammonia in the presence of a base catalyst. This method yields a white to off-white crystalline solid as well.
特性
IUPAC Name |
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3,9H,4-5,11H2,(H,12,13);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXNRPUNHLFSSX-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)
![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)
![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)


amine hydrochloride](/img/structure/B6604442.png)



![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)


